

# On-Target Activity of H3B-8800: A Comparative Analysis of SF3B1 Binding

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## Compound of Interest

Compound Name: H3B-8800

Cat. No.: B607913

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **H3B-8800**'s on-target activity, focusing on its binding to the SF3B1 protein. We present supporting experimental data and detailed protocols to allow for a comprehensive evaluation against other known SF3B1 modulators.

**H3B-8800** is a potent and orally bioavailable small molecule that modulates the function of the spliceosome by directly binding to the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2][3] Mutations in SF3B1 are frequently observed in various cancers, including myelodysplastic syndromes (MDS) and chronic lymphocytic leukemia (CLL), making it a compelling therapeutic target.[4] This guide delves into the specifics of **H3B-8800**'s interaction with SF3B1, offering a comparative perspective with other SF3B1 inhibitors, E7107 and Sudemycin D6.

## Comparative Binding Affinity of SF3B1 Modulators

The on-target activity of a drug is fundamentally determined by its binding affinity to its intended target. The following table summarizes the available quantitative data for the binding of **H3B-8800** and its alternatives to the SF3B1 protein.

Compound	Target	Assay Type	Binding Affinity (IC50/Kd)	Cell Lines/System	Reference
H3B-8800	Wild-Type SF3B1	Competitive Binding	0.49 nM (IC50)	Overexpressing 293FT cells	<a href="#">[1]</a>
SF3B1 K700E	Competitive Binding	0.42 nM (IC50)	Overexpressing 293FT cells	<a href="#">[1]</a>	
SF3B1 H662Q	Competitive Binding	0.44 nM (IC50)	Overexpressing 293FT cells	<a href="#">[1]</a>	
SF3B1 R625G	Competitive Binding	0.47 nM (IC50)	Overexpressing 293FT cells	<a href="#">[1]</a>	
SF3B1 N626D	Competitive Binding	0.50 nM (IC50)	Overexpressing 293FT cells	<a href="#">[1]</a>	
SF3B1 E622D	Competitive Binding	0.51 nM (IC50)	Overexpressing 293FT cells	<a href="#">[1]</a>	
SF3B1 K666N	Competitive Binding	0.52 nM (IC50)	Overexpressing 293FT cells	<a href="#">[1]</a>	
SF3B1 G740E	Competitive Binding	0.53 nM (IC50)	Overexpressing 293FT cells	<a href="#">[1]</a>	
E7107	SF3b Complex	Microscale Thermophoresis (MST)	~3.6 nM (Kd)	Purified SF3b subcomplex	<a href="#">[5]</a>
Sudemycin D6	SF3B1	Cell Viability	41.1 ± 1.15 nM (IC50)	K562 SF3B1 K700E cells	<a href="#">[6]</a>

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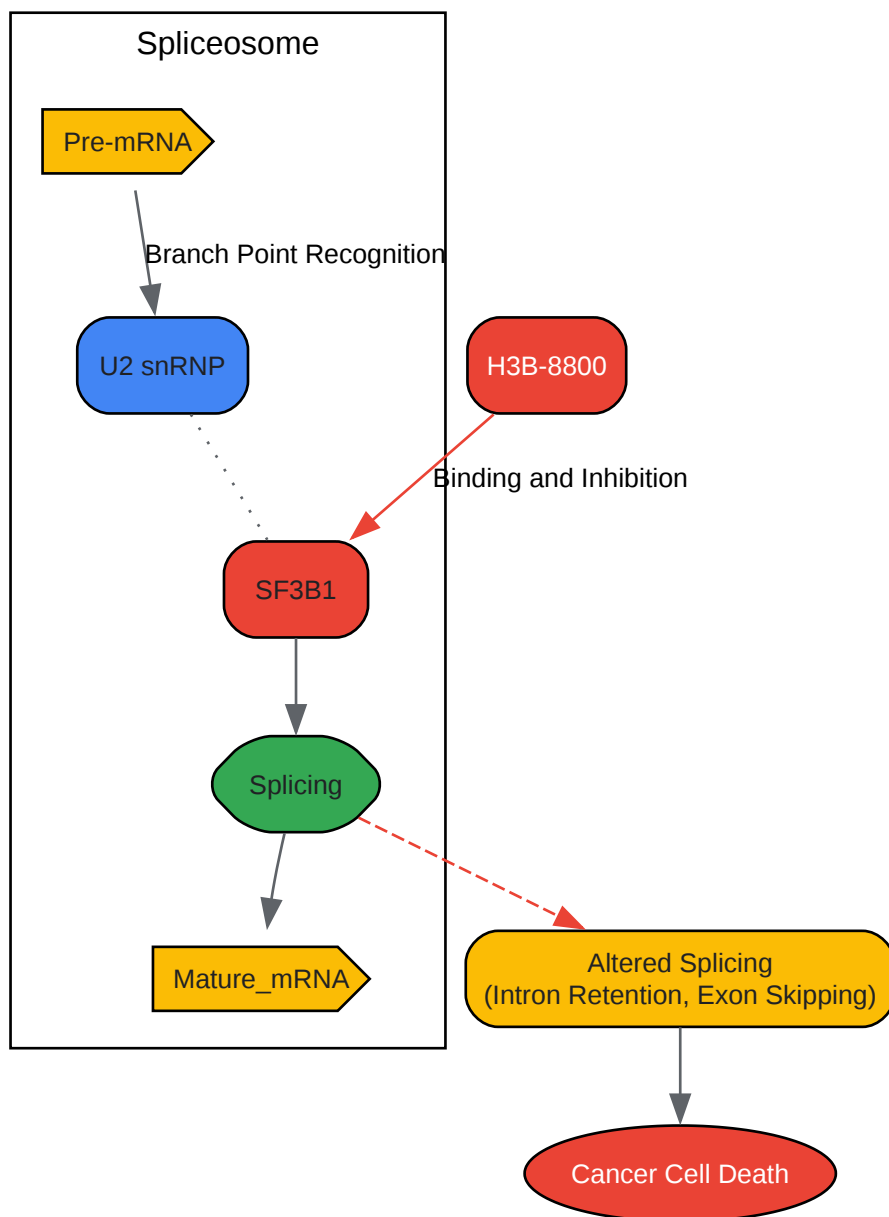
Cell Viability	87.8 ± 1.09 nM (IC50)	K562 SF3B1 WT cells	[6]
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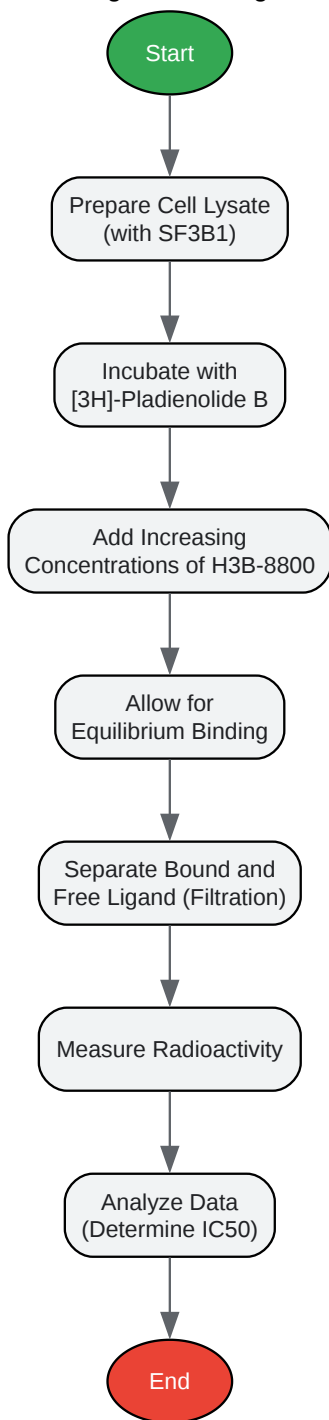
## Signaling Pathway and Mechanism of Action

**H3B-8800** and other SF3B1 modulators act by interfering with the normal function of the spliceosome, a large ribonucleoprotein complex responsible for precursor messenger RNA (pre-mRNA) splicing. By binding to SF3B1, these molecules disrupt the recognition of the branch point adenosine (BPA), a critical step in the splicing process.[5] This interference leads to alterations in splicing, such as intron retention and exon skipping, which can preferentially induce cell death in cancer cells harboring spliceosome mutations.[1][4]

## Mechanism of SF3B1 Modulator Action



## Competitive Radioligand Binding Assay Workflow

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